(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride
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Overview
Description
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine carboxamide moiety, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with (S)-3-aminopiperidine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine moiety and are known for their applications in medicinal chemistry.
Imidazo[1,5-a]pyridine derivatives: These derivatives have unique chemical structures and biological properties, making them valuable in various research fields.
Uniqueness
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride stands out due to its specific combination of a piperidine ring and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for diverse scientific applications.
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFVOGSQHRSNR-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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